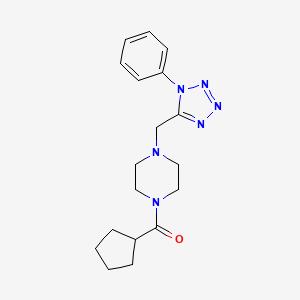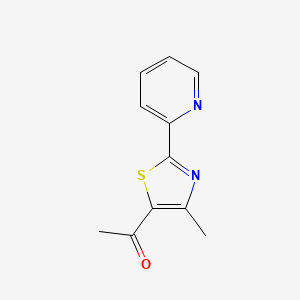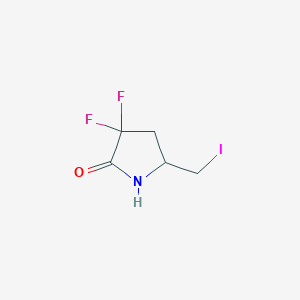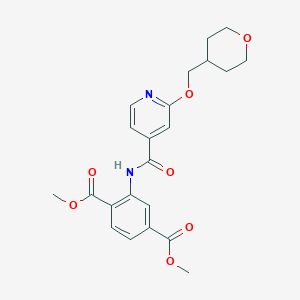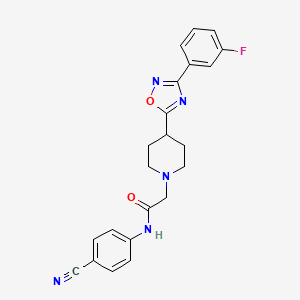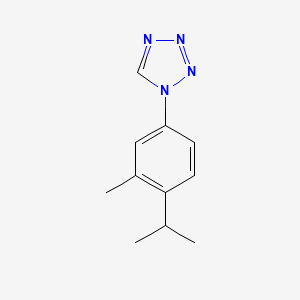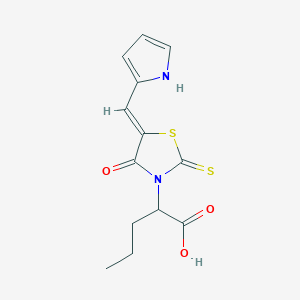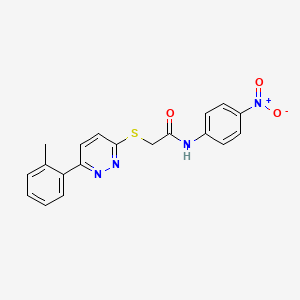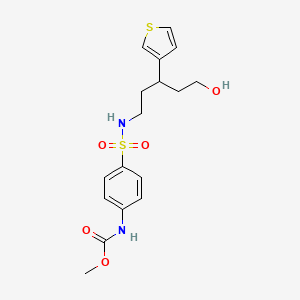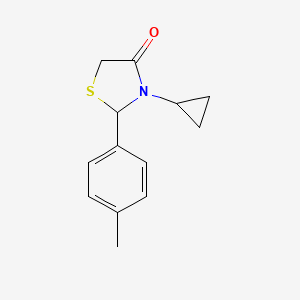
3-Cyclopropyl-2-(4-methylphenyl)-1,3-thiazolidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Cyclopropyl-2-(4-methylphenyl)-1,3-thiazolidin-4-one is an organic compound that belongs to the class of thiazolidinones. Thiazolidinones are known for their diverse biological activities and are often studied for their potential therapeutic applications. This compound features a cyclopropyl group, a 4-methylphenyl group, and a thiazolidinone ring, making it a unique structure with interesting chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropyl-2-(4-methylphenyl)-1,3-thiazolidin-4-one typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-methylbenzaldehyde with cyclopropylamine to form an imine intermediate, which then undergoes cyclization with thioglycolic acid under acidic conditions to yield the desired thiazolidinone compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve optimizing the reaction conditions for large-scale synthesis. This includes ensuring the availability of high-purity starting materials, controlling reaction temperatures, and using efficient purification techniques to isolate the final product.
化学反应分析
Types of Reactions
3-Cyclopropyl-2-(4-methylphenyl)-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidinone ring to a thiazolidine ring.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyclopropyl or phenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazolidinones depending on the nucleophile used.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in developing new therapeutic agents, particularly for its anti-inflammatory and anticancer activities.
作用机制
The mechanism of action of 3-Cyclopropyl-2-(4-methylphenyl)-1,3-thiazolidin-4-one is not fully understood, but it is believed to interact with various molecular targets and pathways. The thiazolidinone ring can interact with enzymes or receptors, potentially inhibiting their activity. The cyclopropyl and phenyl groups may also contribute to the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
2-(4-Methylphenyl)-1,3-thiazolidin-4-one: Lacks the cyclopropyl group, which may affect its biological activity.
3-Cyclopropyl-1,3-thiazolidin-4-one: Lacks the 4-methylphenyl group, which may influence its chemical properties and reactivity.
Uniqueness
3-Cyclopropyl-2-(4-methylphenyl)-1,3-thiazolidin-4-one is unique due to the presence of both the cyclopropyl and 4-methylphenyl groups, which can enhance its biological activity and chemical reactivity compared to similar compounds.
属性
IUPAC Name |
3-cyclopropyl-2-(4-methylphenyl)-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NOS/c1-9-2-4-10(5-3-9)13-14(11-6-7-11)12(15)8-16-13/h2-5,11,13H,6-8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODMVLVQZMXVTBG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2N(C(=O)CS2)C3CC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
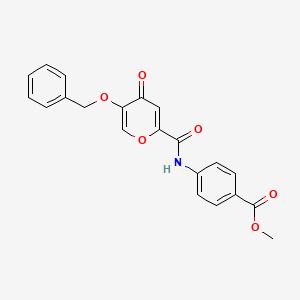
![2-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-4-methylbenzo[d]thiazole](/img/structure/B2370990.png)
![4-Bromo-2-methoxy-6-{[(3-methylphenyl)imino]methyl}benzenol](/img/structure/B2370991.png)
![N-Ethyl-2-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyrimidin-4-amine](/img/structure/B2370992.png)
